molecular formula C15H15ClF3N5O2S B3122687 N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide CAS No. 303151-94-2

N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide

Cat. No.: B3122687
CAS No.: 303151-94-2
M. Wt: 421.8 g/mol
InChI Key: ISCQPBKQSFVWAL-UHFFFAOYSA-N
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Description

N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide is a synthetic compound characterized by its unique structural components and functional groups. The molecule’s intricate design enables various chemical interactions, making it of significant interest in both scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide typically involves multiple steps:

  • Formation of Pyridine Derivative: : The initial step often includes the synthesis of the pyridine derivative, where 3-chloro-5-(trifluoromethyl)-2-pyridine undergoes functionalization.

  • Sulfanyl Substitution: : This involves introducing the sulfanyl group to the pyridine derivative.

  • Imidazole Construction: : Through cyclization, 1-methyl-1H-imidazole is formed and linked to the sulfanyl-substituted pyridine.

  • Morpholine Carboxamide Addition: : The final step involves attaching the morpholinecarboxamide group to the imidazole intermediate.

Industrial Production Methods: In an industrial setting, these reactions are typically scaled up using automated reactors. Controlled temperatures, pressures, and pH levels ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and generating various oxidized products.

  • Reduction: : Reduction processes modify certain groups within the molecule, affecting its chemical behavior and applications.

  • Substitution: : This compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of various reactive sites.

Common Reagents and Conditions:

  • Oxidizing agents like KMnO₄

  • Reducing agents such as LiAlH₄

  • Substitution reaction catalysts like Pd/C

Major Products Formed:

  • Oxidized variants with altered functional groups

  • Reduced forms with modified hydrogen content

  • Substitution products with different side chains

Scientific Research Applications

Chemistry: : N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide serves as a pivotal compound in synthetic organic chemistry for developing new chemical entities.

Biology: : It is investigated for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.

Medicine: : Research focuses on its potential as a pharmaceutical lead compound, offering pathways for the development of novel drugs.

Industry: : The compound is used in material science for developing advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide involves multiple molecular interactions:

  • Molecular Targets: : The compound may target specific enzymes or receptors, modulating their activity.

  • Pathways: : It engages in signaling pathways, influencing cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison and Uniqueness

  • Unlike similar pyridine-sulfanyl compounds, this molecule’s unique imidazole and morpholinecarboxamide groups impart distinct chemical properties and biological activities.

Similar Compounds

  • N-(2-(sulfanylpyridinyl)-imidazol-5-yl)-4-morpholinecarboxamide

  • N-(3-chloro-pyridinyl)-imidazol-5-yl-morpholinecarboxamide

These comparisons highlight the compound's unique structural and functional attributes, setting it apart in its category.

If there’s more you want to dive into, just let me know.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methylimidazol-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N5O2S/c1-23-11(22-13(25)24-2-4-26-5-3-24)8-21-14(23)27-12-10(16)6-9(7-20-12)15(17,18)19/h6-8H,2-5H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCQPBKQSFVWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-1-methyl-1H-imidazol-5-yl)-4-morpholinecarboxamide

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